molecular formula C8H5F3O3 B1486682 5-(Difluoromethoxy)-2-fluorobenzoic acid CAS No. 1214383-11-5

5-(Difluoromethoxy)-2-fluorobenzoic acid

Cat. No.: B1486682
CAS No.: 1214383-11-5
M. Wt: 206.12 g/mol
InChI Key: OEBLBSRRDVNQSM-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-fluorobenzoic acid is a fluorinated organic compound characterized by the presence of difluoromethoxy and fluorine groups on a benzoic acid framework. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethoxy)-2-fluorobenzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 2-fluorobenzoic acid as the starting material.

  • Difluoromethylation: The fluorobenzoic acid undergoes difluoromethylation using reagents such as difluoromethylating agents (e.g., diethylaminosulfur trifluoride (DAST)).

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale difluoromethylation techniques to ensure efficiency and scalability. The use of automated systems and advanced purification methods helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzoic acid to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the fluorine atoms, although this is less common due to the stability of the fluorine-carbon bond.

  • Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced fluorinated compounds.

  • Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Difluoromethoxy)-2-fluorobenzoic acid finds applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to fluorination.

Mechanism of Action

The mechanism by which 5-(difluoromethoxy)-2-fluorobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and stability.

Molecular Targets and Pathways:

  • Biological Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways: The specific pathways involved would depend on the biological context and the intended application.

Comparison with Similar Compounds

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.

  • 2-Fluorobenzoic Acid: A simpler fluorinated benzoic acid without the difluoromethoxy group.

  • 5-Methoxy-2-fluorobenzoic Acid: Similar structure but with a methoxy group instead of difluoromethoxy.

Uniqueness: 5-(Difluoromethoxy)-2-fluorobenzoic acid is unique due to its combination of difluoromethoxy and fluorine groups, which impart distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBLBSRRDVNQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-11-5
Record name 5-(difluoromethoxy)-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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